molecular formula C17H13FN2OS B4726743 1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone

1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone

Cat. No.: B4726743
M. Wt: 312.4 g/mol
InChI Key: HPGPOCUUXZVIQE-UHFFFAOYSA-N
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Description

1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone is a complex organic compound that features a thiazole ring substituted with a fluorophenyl group

Preparation Methods

The synthesis of 1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and automated systems to handle the complex reaction sequences.

Chemical Reactions Analysis

1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and fluorophenyl group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-[4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c1-11(21)12-4-8-15(9-5-12)19-17-20-16(10-22-17)13-2-6-14(18)7-3-13/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGPOCUUXZVIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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